molecular formula C13H14BrFN2O4 B3077435 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate CAS No. 1048343-53-8

2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate

Cat. No.: B3077435
CAS No.: 1048343-53-8
M. Wt: 361.16 g/mol
InChI Key: ILUFVQPQTOZVRG-UHFFFAOYSA-N
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Description

This compound is part of the indole family, which is known for its diverse biological and pharmacological activities .

Chemical Reactions Analysis

2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromo or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

indole derivatives are known to interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate include other indole derivatives such as:

  • 2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
  • 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine

These compounds share structural similarities but may differ in their specific substituents and resulting biological activities. The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(7-bromo-5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2.C2H2O4/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;3-1(4)2(5)6/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUFVQPQTOZVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)F)Br)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048343-53-8
Record name 1H-Indole-3-ethanamine, 7-bromo-5-fluoro-2-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048343-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Reactant of Route 2
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Reactant of Route 3
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Reactant of Route 4
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Reactant of Route 5
Reactant of Route 5
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Reactant of Route 6
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate

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